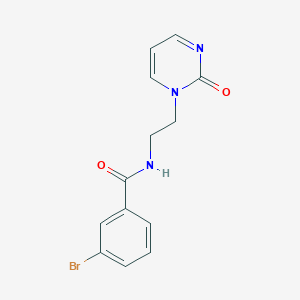

![molecular formula C23H20F2N4O2 B2829381 N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-86-9](/img/structure/B2829381.png)

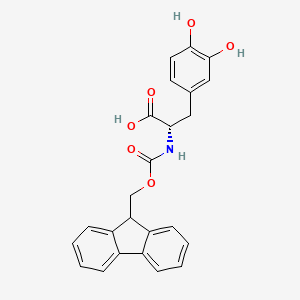

N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

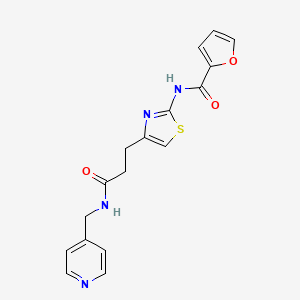

The compound you mentioned is a complex organic molecule that contains several functional groups, including a carboxamide group, a pyrazole ring, and a pyridine ring. These types of compounds are often used in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of the pyrazole and pyridine rings could potentially allow for interesting interactions with biological targets. The difluorobenzyl and carboxamide groups could also play a role in these interactions .Wissenschaftliche Forschungsanwendungen

PET Imaging Agent Synthesis

The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide demonstrates the potential of difluorobenzyl pyrazolopyridine derivatives as PET (Positron Emission Tomography) imaging agents. This research signifies the role of such compounds in cancer imaging, highlighting their utility in identifying B-Raf(V600E) mutations within cancerous tissues. This application underlines the importance of structural modifications for enhancing the specificity and efficacy of imaging agents (Wang et al., 2013).

Antimicrobial and Antifungal Activities

Compounds with a pyrazolo[1,5-a]pyrimidine structure have shown promising antimicrobial and antifungal activities. For instance, novel pyrazolo[1,5-a]pyrimidines and their Schiff bases have been evaluated for cytotoxicity against various human cancer cell lines and for antimicrobial activities against strains like Staphylococcus aureus and Escherichia coli. This suggests the potential of difluorobenzyl-substituted pyrazolopyridine derivatives in the development of new antimicrobial and anticancer agents (Abdallah & Elgemeie, 2022).

Synthesis and Biological Evaluation of Derivatives

The synthesis and evaluation of a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives highlight the diverse biological activities these compounds can possess. Their evaluation against phytopathogenic fungi indicates the potential agricultural applications of such chemicals in protecting crops against fungal infections. This versatility underscores the significance of structural diversity in enhancing biological activities and finding new applications for such compounds (Wu et al., 2012).

Inhibition of Mycobacterium tuberculosis

Derivatives with thiazole-aminopiperidine hybrid analogs, including those structurally similar to difluorobenzyl pyrazolopyridine derivatives, have been explored for their inhibitory effects on Mycobacterium tuberculosis. These studies reveal the potential of such compounds in the development of novel therapeutics against tuberculosis, a global health concern. The focus on GyrB ATPase inhibitors emphasizes the strategic targeting of enzymatic functions crucial to the pathogen's survival (Jeankumar et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N4O2/c1-2-11-28-13-17(22(30)26-12-16-19(24)9-6-10-20(16)25)21-18(14-28)23(31)29(27-21)15-7-4-3-5-8-15/h3-10,13-14H,2,11-12H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYRLMPPSUKFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

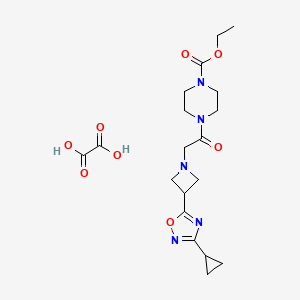

![N-(4-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2829302.png)

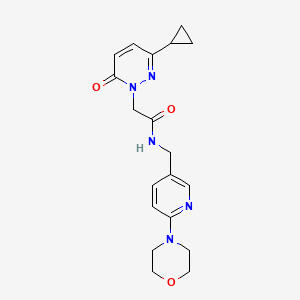

![6-Cyclopropyl-2-[[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2829304.png)

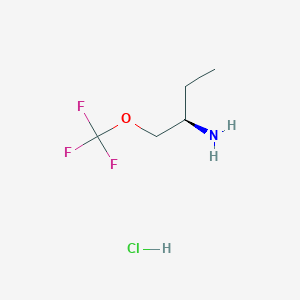

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2829306.png)

![7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B2829317.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2829319.png)